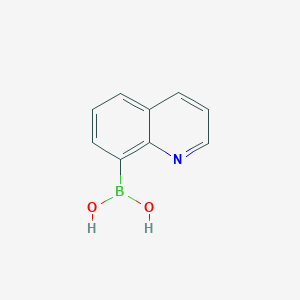

8-Quinolineboronic acid

Description

Properties

IUPAC Name |

quinolin-8-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJJSKYICDAICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370270 | |

| Record name | Quinoline-8-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-58-8 | |

| Record name | 8-Quinolineboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-8-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-8-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS1A25IJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Quinolineboronic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolineboronic acid is a versatile heterocyclic organic compound that has garnered significant attention in various fields of chemical and biomedical research. Its unique structure, featuring a quinoline (B57606) ring system fused with a boronic acid moiety, imparts a range of valuable chemical properties and reactivity. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is typically a white to light yellow or beige crystalline powder.[1][2] It is stable under normal laboratory conditions but should be stored in a dark, dry place at room temperature.[2][3] The compound is soluble in methanol.[2]

Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BNO₂ | [4] |

| Molecular Weight | 172.98 g/mol | [4] |

| Melting Point | >300 °C | [5] |

| Appearance | White to light yellow/beige crystalline powder | [1][2] |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | 4.61 ± 0.30 | [2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source(s) |

| ¹H NMR | DMSO-d₆ | 8.90 (dd, J = 4.1, 1.8 Hz, 1H), 8.42 (dd, J = 8.3, 1.8 Hz, 1H), 8.05 (s, 2H, B(OH)₂), 8.03 - 8.00 (m, 1H), 7.81 (dd, J = 7.1, 1.5 Hz, 1H), 7.67 (dd, J = 8.1, 7.2 Hz, 1H), 7.56 (dd, J = 8.3, 4.1 Hz, 1H) | [7] |

| ¹³C NMR | DMSO-d₆ | 150.2, 145.7, 144.6, 137.8, 136.3, 135.8, 135.4, 133.6, 132.6, 130.6, 129.2, 128.3, 128.0, 127.1, 126.9, 126.1, 122.7, 121.4, 118.8, 114.9 | [7] |

Infrared (IR) Spectroscopy

| Description | Wavenumber (cm⁻¹) | Source(s) |

| IR (ATR) | 3252, 3180, 1592, 1497, 1461, 1228, 1003, 796, 736, 694 | [7] |

Mass Spectrometry (MS)

| Technique | m/z | Source(s) |

| ESI-MS | 174.0662 [M+H]⁺ | [8] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[3] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Exposure to light should also be avoided.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[3]

The boronic acid functional group can undergo dehydration to form a cyclic anhydride, a boroxine. It has been noted that commercial samples of 8-quinolinylboronic acid may contain varying amounts of this anhydride.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of quinolineboronic acids.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B1201080)

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 8-bromoquinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

To the reaction mixture, add trimethyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm to room temperature overnight.

-

Quench the reaction by slowly adding 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[10]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

General Procedure:

-

In a Schlenk flask, combine this compound (1.2-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid group at the 8-position provides a versatile handle for synthetic modifications.[1] this compound serves as a crucial building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.[1] Its derivatives are being investigated for various applications, including the development of anti-cancer agents and other therapeutic molecules.[1] The boronic acid moiety can form stable complexes with biomolecules, which is a valuable feature in drug design.[1]

Fluorescent Probes and Sensors

This compound exhibits interesting photophysical properties and can be incorporated into fluorescent probes for the detection of biologically relevant molecules.[11] Notably, it has been reported as a fluorescent probe for carbohydrates, showing a significant increase in fluorescence intensity upon binding, particularly at physiological pH.[3] This is attributed to the reversible formation of a cyclic boronate ester with the diol functionalities of the carbohydrates.

Mechanism of Carbohydrate Sensing

Caption: The interaction of this compound with a saccharide leads to a fluorescent response.

Materials Science

In materials science, this compound is utilized in the synthesis of functional materials.[11] The quinoline nitrogen can coordinate with metals, and the boronic acid moiety provides an additional binding site, making it useful in the development of catalysts and metal-organic frameworks (MOFs).[11] It also serves as a precursor for functional polymers and advanced materials with unique electronic and optical properties.[11]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[4]

Conclusion

This compound is a valuable and versatile chemical compound with a broad spectrum of applications in scientific research and development. Its well-defined chemical and physical properties, coupled with its reactivity in key synthetic transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for chemists. The continued exploration of its properties and applications is expected to lead to further advancements in medicinal chemistry, sensor technology, and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 86-58-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 86-58-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. chemwhat.com [chemwhat.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. watsonnoke.com [watsonnoke.com]

8-Quinolineboronic acid molecular structure and reactivity

An In-depth Technical Guide to 8-Quinolineboronic Acid: Molecular Structure and Reactivity

Abstract

This compound is a versatile heterocyclic organic compound widely utilized in medicinal chemistry, materials science, and organic synthesis. Its unique structure, combining a quinoline (B57606) core with a reactive boronic acid moiety, makes it a valuable building block for creating complex molecules. This guide provides a detailed overview of its molecular structure, physicochemical properties, and key reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions and sensor development. Detailed experimental protocols and visual diagrams are provided to support researchers and professionals in its practical application.

Molecular Structure and Physicochemical Properties

This compound consists of a quinoline ring system substituted with a boronic acid group (-B(OH)₂) at the 8-position.[1][2] The quinoline nitrogen atom can act as a ligand for metal coordination, while the boronic acid group provides a site for various chemical transformations.[1][3]

Structural Details

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Reference |

| Appearance | White to yellow or beige crystalline powder | [1][7][8] |

| Melting Point | >300 °C (decomposes) | [4][7][8] |

| Solubility | Soluble in Methanol | [7][8] |

| pKa (Predicted) | 4.61 ± 0.30 | [7][8] |

| logP (Predicted) | 1.15 | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2][3] |

Reactivity and Key Applications

The reactivity of this compound is dominated by the boronic acid functional group and influenced by the quinoline ring. It is a key reactant in several important organic reactions.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1][3][9] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[1][3][10] The reactivity of the halide partner typically follows the order: I > Br > OTf >> Cl.[10][11]

Ligand Design and Catalysis

The presence of the quinoline nitrogen allows this compound to function as a bidentate ligand. The nitrogen atom can coordinate with a metal center, while the boronic acid moiety offers an additional binding site, making it useful in the development of novel catalysts and metal-organic frameworks (MOFs).[1][3]

Fluorescent Sensors

Quinoline derivatives are known for their photophysical properties.[1][3] The boronic acid group has a strong affinity for cis-diols, such as those found in saccharides (sugars).[1][3] This interaction forms the basis for designing fluorescent sensors that can detect biologically important molecules like carbohydrates.[1][12] It is also used in sensors for detecting strong Lewis bases, such as fluoride (B91410) and cyanide anions.[12][13]

Other Reactions

This compound is also a reactant in other significant transformations, including:

-

C-H and C-S Bond Activations : It participates in reactions that form new bonds at otherwise unreactive C-H and C-S positions.[6]

-

Copper-Catalyzed Azidation : It can undergo azidation in the presence of a copper catalyst and sodium azide.

-

Pharmaceutical Synthesis : It serves as a crucial building block in medicinal chemistry for preparing bioactive molecules and potential drug candidates.[1][3][9]

Visualizing Structure and Reactivity

Diagrams are essential for understanding the molecular structure, reaction mechanisms, and experimental processes involving this compound.

References

- 1. watsonnoke.com [watsonnoke.com]

- 2. This compound | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 8-喹啉硼酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, CasNo.86-58-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. This compound | 86-58-8 [chemicalbook.com]

- 7. 86-58-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

8-Quinolineboronic Acid: A Versatile Reagent in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

8-Quinolineboronic acid, a heterocyclic organic compound, has emerged as a pivotal building block and versatile reagent in contemporary organic chemistry. Its unique structural features, combining the aromatic quinoline (B57606) scaffold with the reactive boronic acid moiety, have unlocked a wide array of applications in cross-coupling reactions, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the primary uses of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Applications of this compound

The utility of this compound stems from the distinct chemical properties of its two constituent parts. The quinoline ring system is a common motif in biologically active compounds and functional materials, while the boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to reversibly bind with diols. The principal applications of this compound include:

-

Suzuki-Miyaura Cross-Coupling Reactions: It serves as a key coupling partner for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.[1]

-

Pharmaceutical and Bioactive Molecule Synthesis: It is a valuable building block in the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy.[2]

-

Fluorescent Sensors: The photophysical properties of the quinoline moiety, modulated by the boronic acid's interaction with saccharides and other diols, are exploited in the design of fluorescent sensors.[3]

-

Organic Light-Emitting Diodes (OLEDs): It is a critical intermediate in the synthesis of advanced materials for next-generation displays and lighting.

-

Ligand Design and Catalysis: The nitrogen atom in the quinoline ring and the boronic acid group can coordinate with metal centers, facilitating the development of novel catalysts.[1]

-

Supramolecular Chemistry: this compound exhibits a remarkable ability to self-assemble into well-defined dimeric structures through intermolecular B-N bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of C-C bonds. This compound is an effective nucleophilic partner in these reactions, coupling with a variety of organic halides and triflates.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

While specific data for this compound is dispersed across numerous publications, the following table presents representative yields for the Suzuki-Miyaura coupling of various aryl halides with different boronic acids, illustrating the general efficiency of this reaction.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 19 (Method A), 66 (Method B) |

| 2 | 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/DME-H₂O | 14 (Method A), 82 (Method B) |

| 3 | 9-Benzyl-6-chloropurine | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 89 |

| 4 | Bromobenzene | n-Butylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | Dioxane | Quantitative |

| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 98 |

Method A: Anhydrous conditions. Method B: Aqueous conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Degassed water (if using aqueous conditions)

Procedure:

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.

-

Add the anhydrous solvent (and degassed water if applicable).

-

Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Fluorescent Sensing of Saccharides

This compound and its derivatives are effective fluorescent sensors for saccharides.[3] The principle of detection relies on the reversible binding of the boronic acid moiety to the cis-diol groups present in many sugars. This interaction alters the electronic properties of the quinoline fluorophore, leading to a detectable change in fluorescence intensity.

Quantitative Data: Kinetic Parameters for Boronic Acid-Sugar Binding

The following table presents the association (kon) and dissociation (koff) rate constants for the binding of isoquinolinylboronic acids (structural isomers and close analogs of this compound) with various sugars at physiological pH.

| Boronic Acid | Sugar | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

| 8-Isoquinolinylboronic acid | D-Fructose | 287 | 0.23 |

| 8-Isoquinolinylboronic acid | D-Tagatose | 10.1 | 0.22 |

| 8-Isoquinolinylboronic acid | D-Mannose | 2.5 | 0.23 |

| 8-Isoquinolinylboronic acid | D-Glucose | 0.6 | 0.22 |

| 5-Isoquinolinylboronic acid | D-Fructose | 102 | 0.16 |

| 4-Isoquinolinylboronic acid | D-Fructose | 129 | 0.13 |

Data from a study on isoquinolinylboronic acids, which are structural isomers of this compound and exhibit similar binding properties.[4]

Experimental Protocol: General Procedure for Fluorescent Saccharide Detection

Materials:

-

This compound stock solution (e.g., in DMSO or a suitable buffer)

-

Buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)

-

Saccharide solutions of known concentrations

-

Fluorometer and cuvettes

Procedure:

-

Prepare a solution of this compound in the buffer to a final concentration that gives a stable and measurable fluorescence signal.

-

Record the baseline fluorescence spectrum of the this compound solution.

-

Add aliquots of the saccharide solution to the cuvette containing the boronic acid solution.

-

After each addition, mix thoroughly and allow the system to equilibrate.

-

Record the fluorescence spectrum after each addition.

-

Plot the change in fluorescence intensity as a function of saccharide concentration to generate a binding curve.

-

Analyze the data to determine binding constants and detection limits.

Workflow for Fluorescent Saccharide Sensing

The process of detecting saccharides using a boronic acid-based fluorescent sensor can be visualized as a simple workflow.

Synthesis of Kinase Inhibitors

The quinoline and quinazoline (B50416) scaffolds are prevalent in a multitude of approved kinase inhibitors used in cancer therapy.[2][5] this compound serves as a versatile building block for the synthesis of these complex molecules, often through Suzuki-Miyaura coupling to introduce the quinoline moiety onto a core heterocyclic structure.

Quantitative Data: Biological Activity of Boronic Acid-Containing Kinase Inhibitors

The following table shows the inhibitory activity of boronic acid-containing pyrazolo[4,3-f]quinoline derivatives against various kinases.

| Compound | Target Kinase | Inhibition at 25 nM (%) | Caki-1 Cell Line IC₅₀ (nM) |

| HSD1400 | CLK1 | >70 | 204 |

| HSD1400 | CLK2 | >70 | - |

| HSD1400 | ROCK2 | >70 | - |

| HSD1791 | CLK1 | >70 | 309 |

| HSD1791 | CLK2 | >70 | - |

| HSD1791 | ROCK2 | >70 | - |

Data for pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors containing a boronic acid moiety.[6]

Experimental Protocol: General Synthesis of a Quinazoline-Based Kinase Inhibitor

The following protocol outlines a general strategy for the synthesis of a quinazoline-based kinase inhibitor using a Suzuki-Miyaura coupling reaction.

Materials:

-

Halogenated quinazoline core (e.g., 4-chloro-7-bromoquinazoline)

-

This compound (or other desired boronic acid)

-

Palladium catalyst and ligand (e.g., Pd₂(dba)₃, XPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

Combine the halogenated quinazoline, this compound, palladium catalyst, ligand, and base in a dry reaction vessel under an inert atmosphere.

-

Add the anhydrous solvent and heat the mixture to the required temperature (e.g., 100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and perform an aqueous work-up.

-

Purify the crude product by flash column chromatography to yield the desired quinoline-substituted quinazoline.

-

Further functionalization, such as nucleophilic aromatic substitution at the 4-position of the quinazoline ring, can be carried out to complete the synthesis of the target kinase inhibitor.

Signaling Pathway and Inhibitor Action

Kinase inhibitors function by blocking the signaling pathways that drive cancer cell growth and proliferation.

Role in Organic Light-Emitting Diodes (OLEDs)

This compound is a valuable intermediate in the synthesis of materials for OLEDs. Quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminium (Alq₃), are widely used as electron transport and emissive materials in OLED devices due to their excellent thermal stability and luminescence properties. This compound provides a synthetic handle to create novel quinoline-based materials with tailored electronic and photophysical properties for enhanced OLED performance.

The general workflow for incorporating these materials into an OLED device is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Quinolineboronic Acid Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-quinolineboronic acid and its derivatives, focusing on their synthesis, unique properties, and burgeoning applications across various scientific disciplines. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways and experimental workflows to serve as a vital resource for researchers and professionals in drug discovery, materials science, and chemical synthesis.

Introduction to this compound

This compound is a versatile heterocyclic organic compound featuring a quinoline (B57606) ring system fused with a boronic acid moiety. This unique structural combination imparts a range of valuable chemical properties, making it a crucial building block in medicinal chemistry, a versatile reagent in organic synthesis, and a functional component in the development of advanced materials. The presence of the boronic acid group allows for reversible covalent interactions with diols, a characteristic that is fundamental to many of its applications, particularly in sensing and as a building block in cross-coupling reactions. The quinoline core, a nitrogen-containing heterocycle, contributes to the molecule's photophysical properties and its ability to coordinate with metal ions.

Key Applications of this compound Derivatives

The derivatives of this compound have demonstrated significant potential in a multitude of applications, driven by their unique chemical and photophysical properties.

Medicinal Chemistry and Drug Development

This compound derivatives are prominent scaffolds in the design and synthesis of novel therapeutic agents. Their ability to act as enzyme inhibitors and their role in the synthesis of bioactive molecules are of particular interest.

-

Anticancer Agents: Numerous studies have highlighted the potent anticancer activity of quinoline derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, colon, lung, and cervical cancer. The mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.

-

Enzyme Inhibitors: The boronic acid moiety is a key pharmacophore in the design of enzyme inhibitors, particularly for serine proteases. Boronic acid-containing compounds can mimic the transition state of substrate binding, leading to potent and often reversible inhibition. Derivatives of this compound are being explored as inhibitors for a variety of enzymes implicated in disease.

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as potential inhibitors of kinases such as PI3K and Akt, which are key components of signaling pathways often dysregulated in cancer.

Fluorescent Probes and Sensors

The inherent fluorescence of the quinoline ring system, combined with the diol-binding capability of the boronic acid group, makes these derivatives excellent candidates for the development of fluorescent sensors.

-

Carbohydrate Sensing: this compound and its derivatives can exhibit significant changes in their fluorescence properties upon binding to carbohydrates. This interaction forms the basis for developing sensors for the detection and quantification of biologically important sugars. The fluorescence intensity can increase substantially upon the formation of a cyclic boronate ester with a carbohydrate.

-

Metal Ion Detection: The quinoline moiety can also act as a chelating agent for metal ions, leading to changes in the molecule's photophysical properties. This allows for the design of fluorescent sensors for various metal ions.

-

Live Cell Imaging: The development of fluorescent probes with good cell permeability and low toxicity is crucial for biological imaging. Quinoline-based fluorescent small molecules are being developed for live-cell imaging applications, including the sensing of intracellular pH and the visualization of specific cellular components.

Organic Synthesis and Catalysis

This compound is a valuable reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: As a boronic acid, this compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

-

Ligands for Catalysis: The quinoline nitrogen can coordinate with transition metals, making this compound derivatives potential ligands for various catalytic transformations. These ligands can influence the efficiency and selectivity of catalytic reactions.

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives and related compounds, highlighting their efficacy in different applications.

Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5 - 25 | |

| Imidazopyridine-quinoline hybrid (8) | HeLa | 0.34 | |

| Imidazopyridine-quinoline hybrid (8) | MDA-MB-231 | 0.32 | |

| Imidazopyridine-quinoline hybrid (8) | ACHN | 0.39 | |

| Imidazopyridine-quinoline hybrid (8) | HCT-15 | 0.31 | |

| Imidazopyridine-quinoline hybrid (12) | MDA-MB-231 | 0.29 | |

| Imidazopyridine-quinoline hybrid (12) | HCT-15 | 0.30 | |

| Cinnoline derivative (25) | Human tumor cell line 1 | 0.264 | |

| Cinnoline derivative (25) | Human tumor cell line 2 | 2.04 | |

| Cinnoline derivative (25) | Human tumor cell line 3 | 1.14 | |

| Quinoline-chalcone derivative (12e) | MGC-803 | 1.38 | |

| Quinoline-chalcone derivative (12e) | HCT-116 | 5.34 | |

| Quinoline-chalcone derivative (12e) | MCF-7 | 5.21 | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | |

| Quinoline-indole derivative (9b) | MGC-803 | 0.58 | |

| Quinoline-indole derivative (9b) | HCT-116 | 0.68 | |

| Quinoline-indole derivative (9b) | Kyse450 | 0.59 |

Photophysical Properties of Boronic Acid-Based Fluorescent Sensors

| Compound | Analyte | Quantum Yield (Φ) | Fold Increase in Fluorescence | Reference | | :

Spectroscopic and Spectrometric Characterization of 8-Quinolineboronic Acid: A Technical Guide

Introduction

8-Quinolineboronic acid (CAS No: 86-58-8) is a versatile bifunctional molecule widely utilized in organic synthesis and medicinal chemistry.[1][2] Its quinoline (B57606) moiety offers a platform for metal coordination and π-stacking interactions, while the boronic acid group enables participation in crucial reactions like the Suzuki-Miyaura cross-coupling.[1][2] A thorough understanding of its structural and electronic properties, derived from spectroscopic and spectrometric data, is paramount for its effective application in research and drug development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its characterization.

Data Presentation: Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.90 | dd | 4.1, 1.8 | H-2 |

| 8.42 | dd | 8.3, 1.8 | H-4 |

| 8.03-8.00 | m | H-5 | |

| 7.81 | dd | 7.1, 1.5 | H-7 |

| 7.67 | dd | 8.1, 7.2 | H-6 |

| 7.56 | dd | 8.3, 4.1 | H-3 |

| 8.05 | s | B(OH)₂ | |

| Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from ChemWhat.[3] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.2 | C-2 |

| 121.4 | C-3 |

| 136.3 | C-4 |

| 135.8 | C-5 |

| 128.3 | C-6 |

| 132.6 | C-7 |

| 130.6 | C-8 (C-B) |

| 145.7 | C-8a |

| 126.1 | C-4a |

| Solvent: DMSO-d₆, Frequency: 101 MHz. Data sourced from ChemWhat.[3] | |

| Note: The original data source provided a larger list of peaks than expected for the 9 carbons of the molecule. The assignments above represent the most plausible interpretation for the quinoline ring system. |

Table 3: IR Absorption Data of this compound

| Wavenumber (cm⁻¹) | Bond | Description |

| 3252, 3180 | O-H | Stretching, B(OH)₂ |

| 1592 | C=C | Aromatic Ring Stretch |

| 1497, 1461 | C=N, C=C | Aromatic Ring Stretch |

| 1228 | B-O | B-O Stretching |

| 1003 | B-C | B-C Stretching |

| 796, 736 | C-H | Aromatic C-H Bending (out of plane) |

| Sample Preparation: KBr pellet. Data sourced from ChemWhat.[3] |

Table 4: Mass Spectrometry Data of this compound

| Parameter | Value | Method |

| Molecular Formula | C₉H₈BNO₂ | - |

| Molecular Weight | 172.98 g/mol | Calculated |

| [M-H]⁻ | 172.05 | ESI-MS (Negative Mode) |

| [M+H]⁺ | 174.07 | ESI-MS (Positive Mode) |

| Major Fragments (Expected) | m/z 128, 101 | EI-MS |

| Note: Fragmentation in mass spectrometry can be complex. For boronic acids, dehydration and formation of boroxine (B1236090) trimers are common.[4][5] Expected fragments under Electron Ionization (EI) could include the loss of the boronic acid group to yield a quinoline radical cation (m/z 128) and subsequent fragmentation of the quinoline ring. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic and spectrometric data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure (using KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Procedure (using ESI for accurate mass):

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain accurate mass measurements.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation patterns to gain further structural information.

-

Mandatory Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the characterization of this compound.

References

- 1. watsonnoke.com [watsonnoke.com]

- 2. This compound | 86-58-8 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Solubility and Stability of 8-Quinolineboronic Acid in Common Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 8-quinolineboronic acid, a critical reagent and building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data for this compound in public literature, this document leverages data from structurally related arylboronic acids, particularly phenylboronic acid, to provide valuable insights into its expected behavior. This guide details established experimental protocols for determining solubility and stability, offering a framework for researchers to generate precise data. Furthermore, visualizations of experimental workflows and potential degradation pathways are provided to offer a practical context for its use in synthetic chemistry, formulation, and drug development.

Introduction

This compound is a bifunctional organic compound featuring a quinoline (B57606) heterocycle and a boronic acid moiety. This unique structure makes it a valuable asset in various chemical applications, including Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, and as a component in fluorescent probes and sensors.[1][2] An understanding of its solubility and stability in common solvents is paramount for optimizing reaction conditions, developing robust purification methods, and designing stable formulations.

This guide collates available qualitative information for this compound and presents analogous quantitative data from related boronic acids. It also provides detailed experimental methodologies for researchers to determine the precise solubility and stability of this compound under their specific laboratory conditions.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86-58-8 | [3] |

| Molecular Formula | C₉H₈BNO₂ | [3] |

| Molecular Weight | 172.98 g/mol | [3] |

| Appearance | White to yellow or beige powder | [2][4] |

| Melting Point | >300 °C (decomposes) | [4] |

| pKa | 4.61 ± 0.30 (Predicted) | [4] |

Solubility of this compound

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. However, qualitative information indicates that it is soluble in methanol.[4][5] Based on the general principles of boronic acid solubility, it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbon solvents. The nitrogen atom in the quinoline ring may also influence its solubility in protic solvents through hydrogen bonding.

Expected Solubility Trends

The solubility of boronic acids is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding.[6] For arylboronic acids, the nature of the aromatic ring and its substituents plays a significant role. The quinoline moiety in this compound is a polar aromatic system, suggesting a preference for polar solvents.

Analogous Solubility Data: Phenylboronic Acid

To provide a quantitative perspective, the following table summarizes the solubility of phenylboronic acid in various common solvents. This data can serve as a useful, albeit approximate, guide for estimating the solubility behavior of this compound.

| Solvent | Molar Fraction (x) at 25 °C (298.15 K) | Qualitative Solubility | Reference |

| Acetone | High | Soluble | [7] |

| Chloroform | Moderate | Moderately Soluble | [7] |

| Dipropyl Ether | High | Soluble | [7] |

| Methylcyclohexane | Very Low | Sparingly Soluble | [7] |

| Water | ~0.004 (2.5 g/100g ) | Sparingly Soluble | [8] |

Note: The presence of the nitrogen atom and the larger aromatic system in this compound may lead to deviations from these values.

Stability of this compound

The stability of boronic acids is a critical consideration, as they can be susceptible to degradation through several pathways, primarily protodeboronation and oxidation.[9][10] The rate of these degradation processes is influenced by factors such as pH, temperature, presence of oxidizing agents, and the electronic properties of the aryl group.[9][11]

Potential Degradation Pathways

Two of the most common degradation pathways for arylboronic acids are:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base.[11][12][13] For arylboronic acids, base-catalyzed protodeboronation is often a significant stability concern, particularly for electron-deficient or certain heteroaromatic systems.[11][14]

-

Oxidation: The boronic acid moiety can be oxidized, leading to the formation of a phenol. This can be a significant issue in the presence of reactive oxygen species and can impact the utility of the boronic acid in biological systems.[9][15][16]

The following diagram illustrates these two primary degradation pathways for an arylboronic acid.

Caption: Primary degradation pathways for arylboronic acids.

Experimental Protocols

To obtain precise and reliable data for this compound, the following established experimental protocols are recommended.

Solubility Determination

Two common methods for determining the solubility of a solid in a liquid are the dynamic (synthetic) method and the shake-flask method.

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6]

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred.

-

Observation: The disappearance of turbidity, indicating complete dissolution, is monitored visually or instrumentally (e.g., using a luminance probe).

-

Data Collection: The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.

-

Solubility Curve: The process is repeated with different compositions to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for the dynamic method of solubility determination.

This is a widely accepted method for determining the solubility of substances with solubilities above 0.01 g/L.

Protocol:

-

Equilibration: Add an excess amount of this compound to a flask containing the solvent to ensure a solid phase remains at equilibrium.

-

Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to reach equilibrium. Prepare at least three replicates.

-

Phase Separation: After agitation, allow the solid to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.

-

Analysis: Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Average the results from the replicate flasks to report the solubility at the specified temperature.

Caption: Workflow for the shake-flask method of solubility determination.

Stability Assessment

For drug development and process chemistry, it is crucial to assess the stability of this compound under various stress conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[17][18][19]

Protocol for Stress Testing:

-

Solution Preparation: Prepare solutions of this compound in the solvent of interest at a known concentration.

-

Stress Conditions: Expose the solutions to a range of stress conditions, including:

-

pH: Acidic (e.g., 0.1 N HCl), neutral (e.g., water or buffer at pH 7), and basic (e.g., 0.1 N NaOH) conditions.

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C, 80°C) and room temperature.

-

Oxidative: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC, to quantify the remaining this compound and any degradation products.

-

Data Evaluation: Calculate the degradation rate at each condition. For significant degradation, identify the structure of the degradation products using techniques like LC-MS and NMR.

Caption: Workflow for conducting stability stress testing.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides a framework for researchers to understand its likely behavior and to generate reliable data. By using the detailed experimental protocols outlined herein, scientists and drug development professionals can accurately determine the solubility and stability of this compound in their systems of interest. This information is critical for the successful application of this versatile compound in synthesis, formulation, and the development of novel therapeutics and materials. The provided analogous data for phenylboronic acid offers a valuable starting point for experimental design.

References

- 1. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. watsonnoke.com [watsonnoke.com]

- 3. This compound | C9H8BNO2 | CID 2734380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 86-58-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

8-Quinolineboronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolineboronic acid has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, combining the aromatic quinoline (B57606) core with the reactive boronic acid moiety, enable its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures with diverse biological activities. The quinoline ring system is a recognized "privileged structure" in drug discovery, appearing in numerous approved drugs, particularly in the oncology and anti-infective space. The incorporation of a boronic acid group at the 8-position provides a strategic handle for chemists to introduce a variety of substituents, thereby modulating the pharmacological properties of the resulting molecules. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, including its synthesis, key reactions, and its role in the development of inhibitors for critical signaling pathways.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with a molecular weight of 172.98 g/mol .[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol (B129727) and DMSO.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86-58-8 | [1][2] |

| Molecular Formula | C₉H₈BNO₂ | [1][2] |

| Molecular Weight | 172.98 g/mol | [1][2] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | >300 °C | [2] |

| SMILES | OB(O)c1cccc2cccnc12 | [1] |

| InChIKey | KXJJSKYICDAICD-UHFFFAOYSA-N | [1] |

Synthesis of Quinolineboronic Acids: A Representative Protocol

While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate (B1201080). The following is a representative protocol adapted from the synthesis of a related isomer, quinoline-3-boronic acid, which illustrates the general principles.

Experimental Protocol: Synthesis of a Quinolineboronic Acid Derivative

-

Reaction Setup: To a solution of the corresponding bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triisopropyl borate (1.5 eq).

-

Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired quinolineboronic acid.

Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways

The quinoline scaffold is a key component of many kinase inhibitors. By utilizing this compound in Suzuki-Miyaura cross-coupling reactions, medicinal chemists can synthesize libraries of compounds to probe the structure-activity relationships (SAR) of various kinase targets implicated in cancer and other diseases. Two of the most critical signaling pathways in oncology are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success.[3][]

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[8] Developing inhibitors that target key nodes in this pathway, such as PI3K or mTOR, is a major focus of cancer drug discovery.[9][10]

Table 2: Representative Biological Activity of Quinoline-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| Compound A | PI3Kα | 150 | T47D (Breast) | 7900 | [9] |

| Compound B | mTOR | 48 | A549 (Lung) | 200 | [10] |

| Compound C | EGFR | 71 | MCF-7 (Breast) | 25 | [11] |

| Compound D | HER2 | 31 | A549 (Lung) | 82 | [11] |

| Note: The compounds listed are representative quinoline derivatives and may not be directly synthesized from this compound. This table illustrates the potential potency achievable with the quinoline scaffold. |

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and is particularly valuable in medicinal chemistry for its broad functional group tolerance and mild reaction conditions.[12][13][14] This palladium-catalyzed reaction enables the coupling of this compound with a wide variety of aryl and heteroaryl halides, providing access to a diverse range of biaryl and heteroaryl quinoline derivatives.

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for reactions involving this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure coupled product.

Drug Discovery Workflow: From Hit to Lead

The development of a new drug is a complex and lengthy process.[15] this compound can be a valuable tool in the "hit-to-lead" stage of this process, where initial "hits" from high-throughput screening are optimized to produce more potent and drug-like "lead" compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Hit to lead - Wikipedia [en.wikipedia.org]

The Genesis of a Versatile Reagent: A Technical History of 8-Quinolineboronic Acid

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and historical development of 8-Quinolineboronic acid, a pivotal heterocyclic organoboron compound. From its early synthesis to its contemporary applications in catalysis, materials science, and drug discovery, this guide provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

Introduction: The Dawn of Heterocyclic Boronic Acids

The journey of this compound is intrinsically linked to the broader history of arylboronic acid chemistry. The early 20th century witnessed pioneering work in the synthesis of organoboron compounds, primarily through the reaction of organometallic reagents, such as Grignard and organolithium compounds, with borate (B1201080) esters. While the first isolation of a boronic acid was accomplished by Edward Frankland in 1860, the development of synthetic methods for their aryl and heterocyclic counterparts progressed significantly in the subsequent decades.[1][2] The unique electronic properties and synthetic versatility of these compounds quickly established them as valuable tools in organic synthesis.

The First Synthesis: Unraveling the Initial Path

While a singular, definitive publication titled "The First Synthesis of this compound" remains elusive in historical records, the foundational methods for its preparation can be traced back to the burgeoning field of organometallic chemistry in the mid-20th century. A significant early and well-documented synthesis was reported by R. L. Letsinger and S. H. Dandegaonker in a 1959 publication in the Journal of the American Chemical Society. This work, while potentially not the absolute first instance of its synthesis, provides a crucial, early benchmark in the history of this compound.

The general and historically significant method for the synthesis of this compound involves the reaction of an 8-haloquinoline, typically 8-bromoquinoline (B100496), with a potent organometallic reagent, followed by quenching with a trialkyl borate. This approach mirrors the established techniques for preparing other aryl and heterocyclic boronic acids.

Experimental Protocol: A Representative Early Synthesis

The following protocol is a detailed representation of the early synthetic methods for this compound, based on the principles of organolithium chemistry prevalent during that era.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 8-Bromoquinoline | 208.06 | 2.08 g | 0.01 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 0.011 |

| Trimethyl borate | 103.91 | 1.2 mL (1.14 g) | 0.011 |

| Diethyl ether (anhydrous) | 74.12 | 50 mL | - |

| Hydrochloric acid (2 M) | 36.46 | As needed | - |

| Sodium hydroxide (B78521) (2 M) | 40.00 | As needed | - |

Procedure:

-

A solution of 8-bromoquinoline (2.08 g, 0.01 mol) in 30 mL of anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) is added dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Trimethyl borate (1.2 mL, 0.011 mol) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for a further 2 hours at this temperature, during which a white precipitate may form.

-

The reaction is allowed to warm to room temperature and then quenched by the slow addition of 20 mL of 2 M hydrochloric acid.

-

The aqueous layer is separated, and the pH is carefully adjusted to between 6 and 7 with a 2 M sodium hydroxide solution, which leads to the precipitation of the crude this compound.

-

The solid is collected by filtration, washed with cold water, and then a small amount of cold diethyl ether.

-

The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695), to yield the final product.

Quantitative Data from Early Syntheses (Illustrative):

| Parameter | Value |

| Yield | 40-60% |

| Melting Point | >300 °C |

| Appearance | Off-white to pale yellow solid |

| Solubility | Sparingly soluble in water, soluble in hot ethanol and DMSO |

Historical Development of Applications

Initially, the interest in this compound and other heterocyclic boronic acids was primarily academic, focusing on their synthesis and fundamental reactivity. However, the latter half of the 20th century and the early 21st century saw an explosion in the practical applications of this versatile molecule.

A Key Player in Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized organic synthesis. This compound emerged as a valuable coupling partner, enabling the straightforward synthesis of complex biaryl and heteroaryl compounds.[3] Its quinoline (B57606) moiety is a common scaffold in many biologically active molecules and functional materials.

Shedding Light on Biological Systems: Fluorescent Probes

In the early 2000s, a significant breakthrough in the application of this compound was its use as a novel fluorescent probe for carbohydrates.[4] It was discovered that the fluorescence intensity of this compound increases dramatically upon binding to saccharides, a property that has been exploited for the development of sensors for biological systems.

Illuminating the Future: Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of quinoline derivatives have made them attractive candidates for applications in materials science. This compound serves as a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), contributing to the development of more efficient and durable display technologies.

A Building Block for Modern Medicine

The versatility of this compound in organic synthesis has made it an important intermediate in medicinal chemistry and drug discovery. The quinoline core is present in a wide range of pharmaceuticals, and the ability to easily introduce this moiety via Suzuki-Miyaura coupling has accelerated the development of new therapeutic agents.[5][6]

Conclusion

From its origins in the fundamental explorations of organoboron chemistry, this compound has evolved into an indispensable tool for chemists across various disciplines. Its historical journey from a synthetic curiosity to a key component in advanced materials and life-saving medicines underscores the profound impact of foundational chemical research. The continued exploration of its properties and reactivity promises to unlock even more innovative applications in the years to come.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 86-58-8 [chemicalbook.com]

- 4. A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Quinolineboronic Acid: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and key applications of 8-Quinolineboronic acid. The content is intended to support laboratory research and drug development activities by providing detailed protocols and safety data in a clear and accessible format.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 86-58-8 | [1][2] |

| Molecular Formula | C₉H₈BNO₂ | [1][2] |

| Molecular Weight | 172.98 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in methanol (B129727). | [1] |

Safety and Handling Precautions

This compound presents several hazards that require careful handling and the use of appropriate personal protective equipment (PPE). The following tables summarize the GHS hazard classifications and recommended safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |

Precautionary Statements and Personal Protective Equipment

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][3] |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

This compound is a key reagent in several important synthetic transformations. The following sections provide detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling and as a fluorescent sensor for carbohydrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to form a biaryl product.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃])

-

Solvent (e.g., Toluene (B28343) and Water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add toluene (10 mL) and water (2 mL) to the flask.

-